A Technical Guide to the Function and Application of TRP-2 181-188 Peptide
A Technical Guide to the Function and Application of TRP-2 181-188 Peptide
Abstract
This technical guide provides an in-depth examination of the tyrosinase-related protein 2 (TRP-2) 181-188 peptide, a critical epitope in the study of melanoma immunology. We will explore the biological context of the parent TRP-2 protein, detail the mechanism of the peptide's function as a tumor-associated antigen, and provide field-proven methodologies for its study. This document is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology and vaccine development. We will dissect the causality behind experimental choices and provide robust protocols to ensure scientific integrity and reproducibility.
Introduction to Tyrosinase-Related Protein 2 (TRP-2)
The TRP-2 Protein: A Key Melanocyte Differentiation Antigen
Tyrosinase-related protein 2 (TRP-2), also known as dopachrome tautomerase (DCT), is an enzyme predominantly expressed in cells of the melanocytic lineage, such as melanocytes and melanoma cells.[1][2] It is a member of the tyrosinase protein family, which is integral to the complex biochemical pathway of melanin synthesis.[1][3] Specifically, TRP-2 functions as a dopachrome tautomerase, catalyzing the isomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[4][5] This step is crucial for modulating the type and quality of melanin produced.[4][5] Unlike tyrosinase, the key enzyme in melanogenesis whose absence leads to albinism, mutations in TRP-2 typically result in alterations of pigment color rather than a complete loss of pigmentation.[1]
TRP-2 as a Tumor-Associated Antigen in Melanoma
The significance of TRP-2 in immunology stems from its classification as a non-mutated, melanocyte differentiation antigen.[6][7] Its expression is largely restricted to melanocytes and melanoma tumors.[8][9] This restricted expression profile makes TRP-2 an attractive target for cancer immunotherapy. The immune system can be directed to recognize TRP-2 as a "self-antigen" that is overexpressed on tumor cells, thereby mounting an attack against the melanoma while largely sparing other tissues. This concept forms the basis of various vaccine and adoptive cell therapy strategies.[6][7][10]
The TRP-2 181-188 Peptide: A Dominant CTL Epitope
Peptide Sequence and MHC Class I Restriction
Within the full-length TRP-2 protein lies a short peptide sequence, spanning amino acids 181-188, which has been identified as a major epitope recognized by cytotoxic T lymphocytes (CTLs).[6][7][11]
| Parameter | Description | Source |
| Peptide Name | TRP-2 181-188 | [6][7] |
| Amino Acid Sequence | VYDFFVWL | [6][11][12] |
| Parent Protein | Tyrosinase-Related Protein 2 | [6][7] |
| MHC Restriction (Mouse) | H-2Kb | [6][7][12] |
| MHC Restriction (Human) | HLA-A2 (via the 180-188 peptide) | [10][13][14] |
The VYDFFVWL sequence conforms to the predicted peptide-binding motif for the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[6][7] A closely related 9-mer peptide, SVYDFFVWL (TRP-2 180-188), is recognized in the context of the human HLA-A2 molecule.[10][13][15] This cross-species reactivity makes the TRP-2 peptide an invaluable tool for preclinical murine models that have direct translational relevance to human immunotherapy.[6][10]
Mechanism of Action: Antigen Processing and Presentation
The function of the TRP-2 181-188 peptide is entirely dependent on the cellular machinery of antigen processing and presentation. This pathway ensures that intracellular proteins, including self-antigens like TRP-2, are sampled by the immune system.
-
Protein Degradation : Inside the melanoma cell, the TRP-2 protein is eventually targeted for degradation by the proteasome.[16] The proteasome cleaves the protein into smaller peptide fragments.[16] Studies have shown that the generation of the TRP-2 181-188 epitope is highly dependent on the proteasome activator PA28.[17]
-
Peptide Transport : The resulting peptides, including TRP-2 181-188, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Class I Loading : Within the ER, peptides of the appropriate length (typically 8-10 amino acids) and with the correct anchor residues bind to newly synthesized MHC class I molecules (e.g., H-2Kb).[16]
-
Cell Surface Presentation : The stable peptide-MHC complex is then transported to the cell surface, where it is displayed for surveillance by CD8+ cytotoxic T lymphocytes (CTLs).[16]
Causality Insight: The efficiency of each step in this pathway can determine the immunogenicity of the peptide. A peptide that is efficiently generated by the proteasome, has high affinity for TAP, and binds stably to the MHC molecule is more likely to be presented at high density on the tumor cell surface, making it a better target for CTLs.
Caption: Experimental workflow for the IFN-γ ELISpot assay.
Conclusion and Future Directions
The TRP-2 181-188 peptide is a cornerstone epitope for the preclinical development of melanoma immunotherapies. Its function as a dominant, MHC class I-restricted tumor-associated antigen allows for the specific targeting of melanoma cells by the immune system. The methodologies described herein, particularly the ELISpot assay, provide a robust framework for quantifying the cellular immune responses elicited by this peptide. Future research will continue to focus on optimizing vaccine adjuvants and delivery systems to enhance the immunogenicity of TRP-2 and other self-antigens, with the ultimate goal of translating these preclinical successes into effective therapies for patients with melanoma. [10][18]
References
-
Bloom, M. B., Perry-Lalley, D., Robbins, P. F., Li, Y., el-Gamil, M., Rosenberg, S. A., & Yang, J. C. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine, 185(3), 453–459. [Link]
-
Wang, R. F., Parkhurst, M. R., Kawakami, Y., Robbins, P. F., & Rosenberg, S. A. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Journal of Experimental Medicine, 184(6), 2207–2216. [Link]
-
Pigment Cell & Melanoma Research. (2025). Tyrosinase-related protein-2: Significance and symbolism. Pigment Cell & Melanoma Research. [Link]
-
Busam, K. J., Kucukgol, D., Sato, E., & Jungbluth, A. A. (2010). Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2). The American Journal of Surgical Pathology, 34(7), 1004–1011. [Link]
-
National Cancer Institute. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. National Cancer Institute. [Link]
-
Tsukamoto, K., Jackson, I. J., Urabe, K., Montague, P. M., & Hearing, V. J. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. The EMBO Journal, 11(2), 519–526. [Link]
-
Vasievich, E. A., Ramishetti, S., Zhang, Y., & Huang, L. (2012). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Molecular Pharmaceutics, 9(7), 1994–2001. [Link]
-
Journal of Experimental Medicine. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. Journal of Experimental Medicine. [Link]
-
Avogadri, F., Merghoub, T., Maughan, M. F., Hirschhorn-Cymerman, D., Morris, J., Ritter, E., ... & Houghton, A. N. (2010). Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity. PLoS ONE, 5(9), e12670. [Link]
-
Rockefeller University Press. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine. [Link]
-
Anaspec. (n.d.). TRP-2, Tyrosinase-related Protein 2 (180-188). Anaspec. [Link]
-
Brossart, P., Stuhler, G., Flad, T., Stevanovic, S., Rammensee, H. G., Kanz, L., & Brugger, W. (1998). Percutaneous peptide immunization via corneum barrier-disrupted murine skin for experimental tumor immunoprophylaxis. Proceedings of the National Academy of Sciences, 95(13), 7684–7689. [Link]
-
ResearchGate. (n.d.). Regulation of Tyrosinase-related Protein-2 (TYRP2) in Human Melanocytes: Relationship to Growth and Morphology. ResearchGate. [Link]
-
PubMed. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. PubMed. [Link]
-
ResearchGate. (n.d.). Binding of TRP2-derived peptides VYDFFVWL (position 181-188) and.... ResearchGate. [Link]
-
Xiang, R., Lode, H. N., Chao, T. H., Dolman, C. S., Gillies, S. D., & Reisfeld, R. A. (2000). An autologous oral DNA vaccine protects against murine melanoma. Proceedings of the National Academy of Sciences, 97(10), 5492–5497. [Link]
-
Schreurs, M. W., de Boer, A. J., Figdor, C. G., & Adema, G. J. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research, 60(4), 999–1004. [Link]
-
SB-PEPTIDE. (n.d.). TRP-2 Peptide (180-188) - SVYDFFVWL. SB-PEPTIDE. [Link]
-
Albert, M. L., Sauter, B., & Bhardwaj, N. (2011). Dendritic Cells Crosspresent Antigens from Live B16 Cells More Efficiently than from Apoptotic Cells and Protect from Melanoma in a Therapeutic Model. PLoS ONE, 6(4), e19104. [Link]
-
Park, K. H., Kim, D. G., Lee, S. E., Kim, A. R., Kim, M. J., Choi, Y. J., ... & Lee, H. G. (2011). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Molecular Immunology, 48(15-16), 1845–1852. [Link]
-
Sijts, A. J., Standera, S., Toes, R. E., Ruppert, T., Beekman, N. J., van Veelen, P. A., ... & Kloetzel, P. M. (2000). Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing. The Journal of Experimental Medicine, 191(3), 503–514. [Link]
-
Amodio, G., & van Hall, T. (2020). Proteasome Subtypes and Regulators in the Processing of Antigenic Peptides Presented by Class I Molecules of the Major Histocompatibility Complex. International Journal of Molecular Sciences, 21(11), 3957. [Link]
-
ResearchGate. (n.d.). Vaccination with poly-L-arginine as immunostimulant for peptide vaccines: Induction of potent and long-lasting T-cell responses against cancer antigens. ResearchGate. [Link]
-
Lode, H. N., Xiang, R., Varki, N. M., Dolman, C. S., Gillies, S. D., & Reisfeld, R. A. (1999). Targeted Interleukin 2 Therapy Enhances Protective Immunity Induced by an Autologous Oral DNA Vaccine against Murine Melanoma. Clinical Cancer Research, 5(7), 1639–1649. [Link]
-
Journal of Immunology. (n.d.). In vivo induction of CTLs by RMA-S transfectants expressing dc2m.... Journal of Immunology. [Link]
Sources
- 1. Protein Expression Analysis of Melanocyte Differentiation Antigen TRP-2 (Tyrosinase-Related Protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Tyrosinase-related protein-2: Significance and symbolism [wisdomlib.org]
- 4. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Two Distinct Pathways Mediated by PA28 and hsp90 in Major Histocompatibility Complex Class I Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
